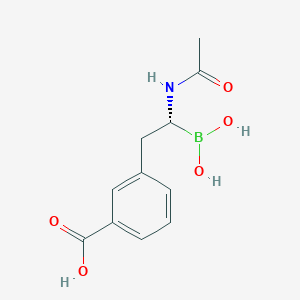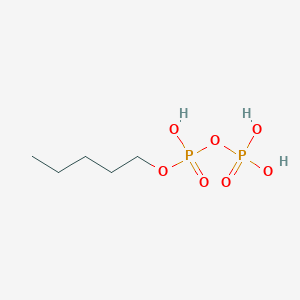
Pentyl trihydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl Trihydrogen Diphosphate is an organic compound belonging to the class of organic pyrophosphates. It has the chemical formula C5H14O7P2 and a molecular weight of 248.108 Da . This compound is characterized by the presence of a pyrophosphate group, which consists of two phosphate units linked by an oxygen atom. The structure of this compound includes a pentyl group attached to the pyrophosphate moiety .
Preparation Methods
The synthesis of Pentyl Trihydrogen Diphosphate can be achieved through various methods. One common approach involves the use of Tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in SN2 displacements of the tosylate ion from 5’-tosylnucleosides . This method allows for the selective precipitation and direct isolation of nucleoside-5’-diphosphates from crude reaction mixtures . Industrial production methods may involve similar synthetic routes, with a focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Pentyl Trihydrogen Diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of this compound can be achieved using strong oxidizing agents, leading to the formation of corresponding oxidized products . Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the pyrophosphate group . Substitution reactions can occur with nucleophiles, leading to the replacement of specific functional groups within the compound .
Scientific Research Applications
Pentyl Trihydrogen Diphosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in cellular processes and as a tool for investigating biochemical pathways . In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases . In industry, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Pentyl Trihydrogen Diphosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes . The pyrophosphate group within the compound plays a crucial role in its mechanism of action, as it can participate in phosphorylation reactions and other biochemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pentyl Trihydrogen Diphosphate can be compared with other similar compounds, such as Propyl Trihydrogen Diphosphate and Butyl Trihydrogen Diphosphate . These compounds share a similar pyrophosphate structure but differ in the length of the alkyl chain attached to the pyrophosphate group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and reactivity . Other similar compounds include Monoalkyl phosphates and Organic pyrophosphates, which also contain phosphate groups but differ in their overall structure and functional groups .
Properties
Molecular Formula |
C5H14O7P2 |
|---|---|
Molecular Weight |
248.11 g/mol |
IUPAC Name |
pentyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H14O7P2/c1-2-3-4-5-11-14(9,10)12-13(6,7)8/h2-5H2,1H3,(H,9,10)(H2,6,7,8) |
InChI Key |
VFFCVKZHJFIUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-4-{6-[(benzylcarbamoyl)amino]-1H-indol-1-yl}-1-hydroxybutan-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B10760348.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)

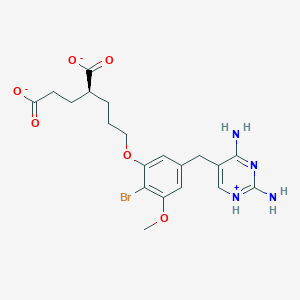
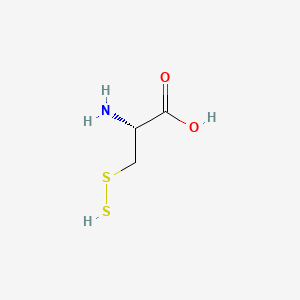
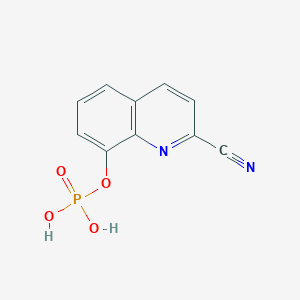
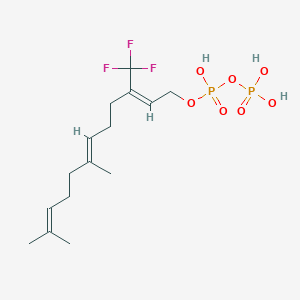
![4-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}butyl dihydrogen phosphate](/img/structure/B10760401.png)
![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)
![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)
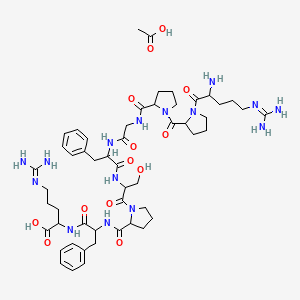
![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)
![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)
